2-Chloro-6-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-YL]benzamide
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Overview
Description
2-Chloro-6-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-YL]benzamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a tetrahydroquinoline moiety, and a benzamide structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-YL]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroquinoline core, followed by the introduction of the thiophene-2-carbonyl group and the benzamide moiety. Key steps may include:
Cyclization: Formation of the tetrahydroquinoline ring through cyclization reactions.
Acylation: Introduction of the thiophene-2-carbonyl group via acylation reactions.
Amidation: Formation of the benzamide structure through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-YL]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-Chloro-6-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-YL]benzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with biological targets and pathways.
Material Science: Explored for its potential use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-YL]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as tioconazole and sertaconazole.
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine.
Benzamide Derivatives: Compounds with a benzamide structure, such as sulpiride and tiapride.
Uniqueness
2-Chloro-6-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-YL]benzamide is unique due to its combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and potential therapeutic development.
Properties
Molecular Formula |
C21H16ClFN2O2S |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
2-chloro-6-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
InChI |
InChI=1S/C21H16ClFN2O2S/c22-15-5-1-6-16(23)19(15)20(26)24-14-8-9-17-13(12-14)4-2-10-25(17)21(27)18-7-3-11-28-18/h1,3,5-9,11-12H,2,4,10H2,(H,24,26) |
InChI Key |
LOCKLKALVIZXID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F)N(C1)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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